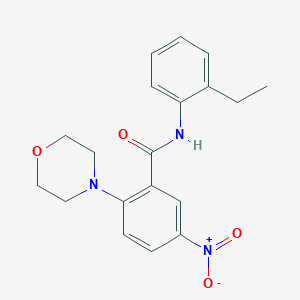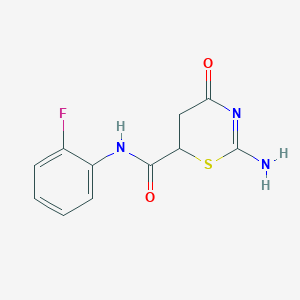![molecular formula C16H17NO4 B4246518 {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid](/img/structure/B4246518.png)
{4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid
Overview
Description
{4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid is an organic compound that features a furan ring, a phenyl ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the acid-catalyzed dehydration of pentose sugars, such as xylose.
Attachment of the propanoyl group: The propanoyl group can be introduced via a Friedel-Crafts acylation reaction using propanoyl chloride and an appropriate catalyst.
Amidation reaction: The furan derivative is then reacted with 4-aminophenylacetic acid to form the desired compound through an amidation reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the propanoyl group.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetic acid: A similar compound with a bromine substituent on the phenyl ring.
Phenylacetic acid derivatives: Compounds with similar structural features but different substituents on the phenyl ring.
Uniqueness: {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid is unique due to the presence of both a furan ring and a phenyl ring, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[3-(5-methylfuran-2-yl)propanoylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-11-2-7-14(21-11)8-9-15(18)17-13-5-3-12(4-6-13)10-16(19)20/h2-7H,8-10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOMUQNYFFAEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


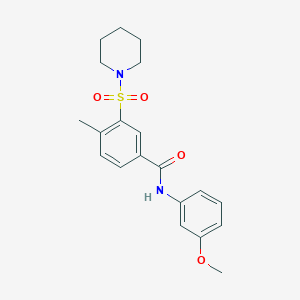
![N-[1-(1-butylbenzimidazol-2-yl)ethyl]formamide](/img/structure/B4246450.png)
![7-[3-(1,3-benzothiazol-2-ylthio)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4246458.png)
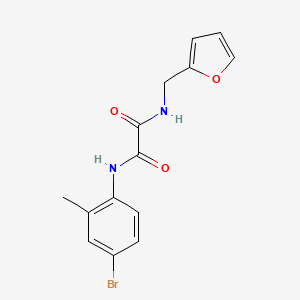
![N-benzyl-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B4246481.png)
![4-{4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B4246487.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4246488.png)
![1-(4-ETHOXYBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4246490.png)
![N-[2-oxo-2-(2-thienyl)ethyl]-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4246493.png)
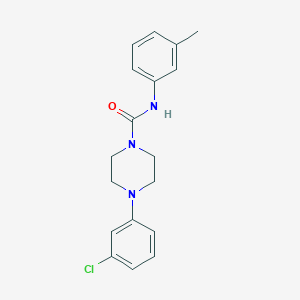
![5,5-dimethyl-13-propyl-14-(pyridin-3-ylmethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B4246502.png)
![1-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4246510.png)
